1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene is a complex organic compound characterized by the presence of fluorine atoms and a sulfonyloxy group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene typically involves multiple steps, starting with the preparation of the aniline derivative. A common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline.
Fluorination: The aniline derivative is then subjected to electrophilic fluorination to introduce the fluorine atoms.
Sulfonyloxy Group Introduction: The sulfonyloxy group is introduced via a sulfonation reaction, followed by the attachment of the fluorosulfonyloxy group through a substitution reaction.
Final Coupling: The final step involves coupling the fluorinated aniline derivative with a propanone derivative under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms or the sulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and the sulfonyloxy group play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
1-Fluoro-3-[1-(4-sulfonyloxyanilino)-1-oxopropan-2-yl]benzene: Lacks the additional fluorine atom, which may affect its reactivity and biological activity.
1-Fluoro-3-[1-(4-fluoroanilino)-1-oxopropan-2-yl]benzene: Similar structure but without the sulfonyloxy group, leading to different chemical properties and applications.
Uniqueness: 1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene is unique due to the presence of both fluorine atoms and the sulfonyloxy group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
1-fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-10(11-3-2-4-12(16)9-11)15(19)18-13-5-7-14(8-6-13)22-23(17,20)21/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJBYFXQXDQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.